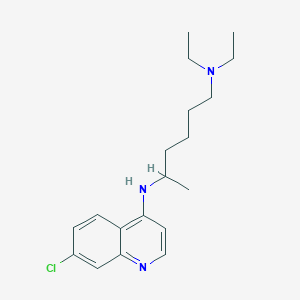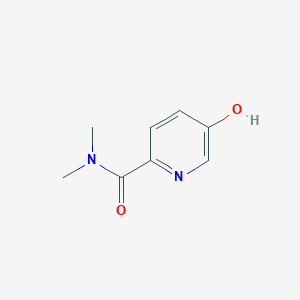
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Scientific Research Applications
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide can be compared with other similar compounds such as:
5-Hydroxy-2-pyridinecarboxamide: Lacks the dimethyl groups, which may affect its solubility and reactivity.
N,N-Dimethyl-2-pyridinecarboxamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
2-Pyridinecarboxamide: Lacks both the hydroxyl and dimethyl groups, making it less versatile in chemical reactions
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-hydroxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(11)5-9-7/h3-5,11H,1-2H3 |
InChI Key |
ZRPDRTVUKWZQPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


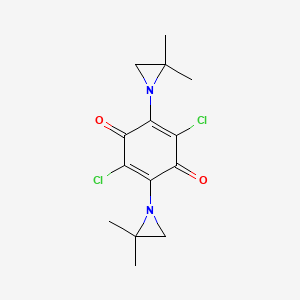
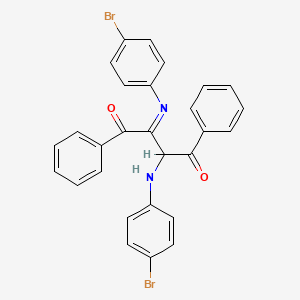

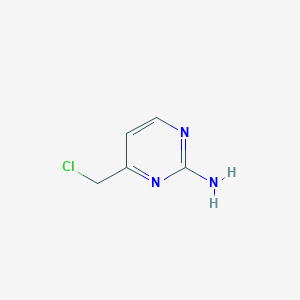
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
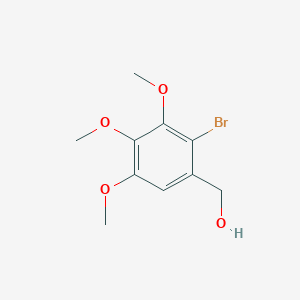
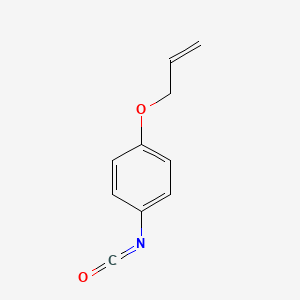
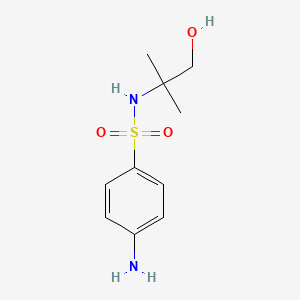
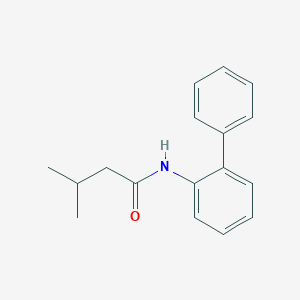
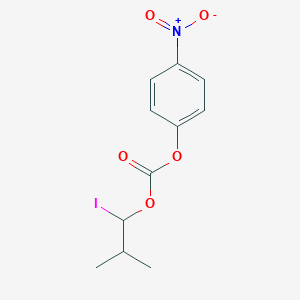
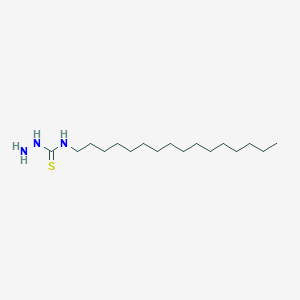
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
